molecular formula C13H12N2O B14670878 (3,5-Diaminophenyl)(phenyl)methanone CAS No. 51441-03-3

(3,5-Diaminophenyl)(phenyl)methanone

Cat. No.: B14670878
CAS No.: 51441-03-3
M. Wt: 212.25 g/mol
InChI Key: HUCYRCXEUARBKY-UHFFFAOYSA-N
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Description

(3,5-Diaminophenyl)(phenyl)methanone is a high-purity chemical compound of significant interest in advanced materials research and organic synthesis. This compound features a benzophenone core symmetrically substituted with amine groups at the 3 and 5 positions of one phenyl ring. The presence of these two primary amine functionalities makes it a valuable building block, or monomer, for the synthesis of complex organic molecules and polymers. In research and development, this compound is primarily utilized as a key intermediate in the synthesis of polyimides and other high-performance polymers. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and coatings. The amine groups can undergo condensation reactions with dianhydrides to form polyimide chains, wherein the rigid benzophenone structure contributes to the material's overall thermal and mechanical properties. Furthermore, the compound's structure suggests potential utility in the synthesis of pharmaceutical intermediates and ligands for coordination chemistry. As with all specialized research chemicals, this product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable local, national, and international regulations.

Properties

CAS No.

51441-03-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(3,5-diaminophenyl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

HUCYRCXEUARBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,5 Diaminophenyl Phenyl Methanone

Established Reaction Pathways and Their Evolution

Traditional synthetic routes to diaminobenzophenones, including the 3,5-isomer, are typically multistep processes that have been refined over time to improve yields and purity.

The most conventional and well-established pathway to (3,5-Diaminophenyl)(phenyl)methanone involves a two-stage process: the synthesis of a dinitro precursor, (3,5-Dinitrophenyl)(phenyl)methanone, followed by its chemical reduction.

The initial formation of the dinitro intermediate can be approached in a couple of ways:

Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzene (B151609) ring with a benzoyl derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the target molecule, one theoretical route is the benzoylation of 1,3-dinitrobenzene (B52904). However, the two nitro groups are strongly deactivating, making the aromatic ring electron-poor and thus highly resistant to electrophilic substitution under standard Friedel-Crafts conditions.

Nitration of Benzophenone (B1666685): A more common approach is the direct nitration of benzophenone. This reaction typically yields a mixture of isomers, with the 3,3'-dinitro and other isomers often forming. The synthesis of (3-Benzoylphenyl)(phenyl)methanone, a related compound, has been achieved via the Friedel-Crafts acylation of benzene with isophthaloyl chloride, demonstrating the utility of this reaction in forming the benzophenone core. nih.gov A subsequent dinitration of benzophenone, followed by the separation of the desired 3,5-dinitro isomer, constitutes a viable, albeit sometimes low-yielding, pathway.

Once the (3,5-Dinitrophenyl)(phenyl)methanone intermediate is obtained and purified, the final step is the reduction of the two nitro groups to amino groups. This transformation is a cornerstone of aromatic amine synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in acidic media or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comresearchgate.net

Optimizing the synthesis, particularly the reduction step, is crucial for achieving high yields and purity of the final this compound product. The choice of reducing system, solvent, temperature, and pressure can significantly impact the reaction's efficiency and selectivity.

For instance, catalytic hydrogenation is often preferred for its clean reaction profile, producing water as the primary byproduct. The optimization of this process involves selecting the appropriate catalyst (e.g., Pd/C, Raney Nickel), catalyst loading, hydrogen pressure, and solvent. google.comchemicalbook.com Chemical reductions, while effective, may require more rigorous purification to remove metal salts or other byproducts. A study on the synthesis of a diaminobenzoic acid ester compared different reduction systems, finding that catalytic hydrogenation with a Pd/C catalyst provided a higher yield and more convenient purification compared to hydrazine hydrate or stannous chloride. researchgate.net

Interactive Table:

Table 1: Comparison of Common Reduction Methods for Dinitroaromatic Compounds
Reduction Method Typical Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni High yields, clean reaction (water is the main byproduct), catalyst can be recycled. Requires specialized high-pressure equipment, potential for catalyst poisoning.
Metal-Acid Reduction Sn/HCl, Fe/HCl, SnCl₂/HCl Inexpensive and readily available reagents, well-established method. Generates significant metallic waste, requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates.

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally conscious chemistry, recent efforts have focused on developing more sustainable and efficient methods for synthesizing aromatic amines.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it In the context of synthesizing this compound, this can be applied in several ways:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic approaches are inherently more atom-economical than stoichiometric reductions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol, or performing reactions under solvent-free conditions. scielo.brnih.gov

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The development of recoverable and reusable catalysts is a key area of research. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can save time, resources, and reduce waste generation. nih.gov

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, particularly using palladium. These methods offer powerful alternatives to classical reactions like Friedel-Crafts acylation for constructing the benzophenone skeleton. Palladium-catalyzed cross-coupling reactions allow for the precise formation of carbon-carbon bonds under relatively mild conditions.

For the synthesis of aminobenzophenones, several palladium-catalyzed strategies have been developed, primarily for other isomers. nih.gov These strategies could potentially be adapted for the 3,5-isomer. For example, a palladium-catalyzed coupling reaction between a derivative of 3,5-diaminobenzene (such as 1,3-dibromo-5-nitrobenzene, followed by reduction) and a benzoyl source could be a viable route. A notable example is the palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles to produce o-aminobenzophenones, showcasing a novel C-C bond-forming strategy. nih.govmdpi.com

Interactive Table:

Table 2: Selected Palladium-Catalyzed Reactions for Benzophenone Core Synthesis
Reaction Type Reactants Catalyst System (Example) Key Advantage Reference
Suzuki Coupling Aryl Halide + Arylboronic Acid Pd(OAc)₂, Ligand, Base High functional group tolerance, commercially available reagents. nih.gov
Desulfinative Addition 2-Aminobenzonitrile + Sodium Arylsulfinate Pd(OAc)₂, bpy, p-NBSA Utilizes stable and easy-to-handle sulfinates as the aryl source. nih.govmdpi.com

Photochemical and electrochemical methods represent cutting-edge, sustainable synthetic strategies. These techniques utilize light or electrical current, respectively, to drive chemical reactions, often avoiding the need for harsh reagents or high temperatures.

Photochemical Synthesis: While some aminobenzophenones are known to act as photosensitizers, the use of photochemistry for their direct synthesis is less common. medchemexpress.com However, photochemical reactions are widely used in organic synthesis and could represent a future avenue for novel bond-forming strategies applicable to this class of compounds.

Electrochemical Synthesis: Electrosynthesis is gaining significant attention as a green chemistry tool because it replaces chemical oxidants or reductants with electrons, minimizing waste. rsc.org Efficient electrochemical methods have been developed for synthesizing various nitrogen-containing compounds, such as the dehydrogenative cyclization of 2-aminobenzamides to form quinazolinones. organic-chemistry.org While a direct electrochemical synthesis of this compound has not been prominently reported, the principles of electrochemical reduction of dinitroarenes or electro-catalyzed cross-coupling reactions suggest that electrosynthesis is a promising and sustainable future direction for this and related compounds.

Retrosynthetic Analysis for Precursor Identification and Availability

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wordpress.com This process is fundamental in designing a viable synthetic route.

Disconnection Strategies for Key Functional Groups

The structure of this compound features three primary functional groups: two amino groups (-NH₂) and a ketone carbonyl group (C=O). The retrosynthetic strategy involves disconnections related to these groups.

Functional Group Interconversion (FGI): The most reliable strategy for synthesizing aromatic amines is the reduction of nitro groups (-NO₂). lkouniv.ac.in Therefore, the initial retrosynthetic step involves the functional group interconversion of the two amino groups on the target molecule to nitro groups, leading to the precursor (3,5-Dinitrophenyl)(phenyl)methanone.

C-C Bond Disconnection: The central carbonyl group serves as a key point for disconnection. The carbon-carbon bond between the carbonyl group and one of the aromatic rings can be disconnected. This disconnection corresponds to a Friedel-Crafts acylation reaction in the forward synthesis, a classic and effective method for forming aryl ketones. youtube.comnih.gov

Two primary disconnection pathways emerge from this analysis:

Pathway A: Disconnection of the bond between the carbonyl carbon and the unsubstituted phenyl ring. This identifies 3,5-dinitrobenzoyl chloride and benzene as the immediate precursors.

Pathway B: Disconnection of the bond between the carbonyl carbon and the 3,5-diaminophenyl ring. This would suggest benzoyl chloride and 1,3-diaminobenzene as precursors. However, this route is synthetically challenging. The amino groups are highly activating and would likely react with the Lewis acid catalyst required for the Friedel-Crafts reaction, and N-acylation could compete with the desired C-acylation.

Pathway A represents the more strategically sound and commonly employed approach. The synthesis begins with precursors that are less reactive and avoids the complications associated with the free amino groups during the key bond-forming step.

The following table summarizes the primary retrosynthetic disconnection strategy.

Table 1: Retrosynthetic Analysis of this compound
Retrosynthetic Step Disconnected Bonds Precursor Molecules (Synthons) Corresponding Forward Reaction
Step 1: FGI C-N (as N-H) (3,5-Dinitrophenyl)(phenyl)methanone Reduction of Nitro Groups
Step 2: C-C Disconnection Carbonyl-Phenyl C-C 3,5-Dinitrobenzoyl Chloride + Benzene Friedel-Crafts Acylation

Evaluation of Starting Material Accessibility

The viability of a synthetic route is heavily dependent on the commercial availability and cost of the starting materials. The precursors identified through the preferred retrosynthetic pathway (Pathway A) are common laboratory reagents.

Benzene: A fundamental aromatic hydrocarbon, widely available as a commodity chemical.

3,5-Dinitrobenzoic acid: The precursor to 3,5-dinitrobenzoyl chloride, is a standard, commercially available substituted benzoic acid. It can be readily converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The accessibility of these starting materials makes the proposed synthesis both practical and economically feasible for laboratory-scale and potentially larger-scale production.

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues and derivatives. These modifications can be targeted at the amino groups, the phenyl rings, or the carbonyl bridge.

Functionalization Strategies on the Amino Groups

The aromatic amino groups are nucleophilic and can undergo a variety of chemical transformations to yield a wide range of derivatives. The benzophenone scaffold is a common structure in medicinal chemistry, and functionalization of its appended groups is a key strategy for developing new compounds. nih.gov

Key functionalization reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides. This can be used to introduce a variety of alkyl and aryl carbonyl groups.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: The primary amino groups can be converted into diazonium salts (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). These diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) through Sandmeyer, Schiemann, or other related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Table 2: Examples of Amino Group Functionalization Reactions

Reaction Type Reagent(s) Product Functional Group
Acylation Acetyl Chloride (CH₃COCl) Amide (-NHCOCH₃)
Alkylation Methyl Iodide (CH₃I) Secondary Amine (-NHCH₃)

Modifications of the Phenyl Moieties and Carbonyl Bridge

Structural diversity can also be achieved by modifying the aromatic rings and the central ketone functionality.

Modifications of the Phenyl Moieties: Substituents can be introduced onto either phenyl ring. The most straightforward approach is to use substituted starting materials in the Friedel-Crafts synthesis. For example, using a substituted benzene (e.g., toluene, anisole) in the reaction with 3,5-dinitrobenzoyl chloride would yield a derivative with a substituent on the non-diamino phenyl ring. Alternatively, electrophilic aromatic substitution on the final this compound product can be performed. The two amino groups are strongly activating and ortho-, para-directing, meaning that incoming electrophiles would be directed to the 2-, 4-, and 6-positions of the diaminophenyl ring.

Modifications of the Carbonyl Bridge: The ketone group can be transformed into other functionalities.

Reduction to Alcohol: The carbonyl can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄), yielding (3,5-Diaminophenyl)(phenyl)methanol.

Reductive Deoxygenation: The carbonyl can be completely removed and replaced with a methylene (B1212753) group (-CH₂) via a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction. youtube.com This would produce 3,5-Diaminodiphenylmethane.

Regioselective Synthesis of Isomers

The synthesis of specific constitutional isomers of diaminobenzophenone requires careful selection of starting materials and synthetic strategy, as the substitution pattern is determined by the directing effects of groups on the aromatic rings during the key bond-forming steps. beilstein-journals.orgnih.gov The synthesis of the target 3,5-diamino isomer is inherently regioselective due to the meta-positioning of the nitro groups in the 3,5-dinitrobenzoyl chloride precursor.

To synthesize other isomers, a different retrosynthetic approach is necessary. For instance, to obtain (2,4-Diaminophenyl)(phenyl)methanone, one would start with 1,3-dinitrobenzene.

Synthesis of (2,4-Diaminophenyl)(phenyl)methanone: A Friedel-Crafts acylation of 1,3-dinitrobenzene with benzoyl chloride would be directed by the two meta-directing nitro groups to the 4- or 6-position, yielding (2,4-Dinitrophenyl)(phenyl)methanone. Subsequent reduction of the nitro groups would provide the desired (2,4-Diaminophenyl)(phenyl)methanone isomer.

The following table outlines the strategies for the regioselective synthesis of different diaminobenzophenone isomers.

Table 3: Regioselective Synthesis Strategies for Diaminobenzophenone Isomers

Target Isomer Key Starting Materials Synthetic Rationale
This compound 3,5-Dinitrobenzoyl chloride + Benzene The 3,5-substitution pattern is pre-set in the acid chloride precursor.
(2,4-Diaminophenyl)(phenyl)methanone 1,3-Dinitrobenzene + Benzoyl chloride The two meta-directing nitro groups on 1,3-dinitrobenzene direct acylation to the 4-position.
(2,5-Diaminophenyl)(phenyl)methanone 1,4-Dinitrobenzene (B86053) + Benzoyl chloride Acylation of 1,4-dinitrobenzene is difficult. An alternative route via nucleophilic aromatic substitution or other methods would be required.

Advanced Spectroscopic and Analytical Characterization of 3,5 Diaminophenyl Phenyl Methanone

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In a typical MS/MS experiment, the intact molecule is first ionized, often by protonation to form the precursor ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. purdue.edu The analysis of these product ions provides a fragmentation pattern that serves as a structural fingerprint of the original molecule. chemguide.co.uk

For (3,5-Diaminophenyl)(phenyl)methanone (C₁₃H₁₂N₂O, molecular weight: 212.25 g/mol ), the fragmentation pathway under MS/MS conditions can be predicted based on the established fragmentation rules for ketones and aromatic compounds. libretexts.orgmiamioh.edu The most likely fragmentation events involve the cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage.

The protonated molecular ion, with a mass-to-charge ratio (m/z) of 213, would likely undergo fragmentation to form two primary, highly stable acylium ions.

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the diaminophenyl ring would result in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and an uncharged 3,5-diaminophenyl radical. This is a very common pathway for benzophenone (B1666685) and its derivatives. msu.edu

Formation of the 3,5-Diaminobenzoyl Cation: Alternatively, cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring would yield the 3,5-diaminobenzoyl cation ([(H₂N)₂C₆H₃CO]⁺) at m/z 135 and an uncharged phenyl radical.

The benzoyl cation (m/z 105) is known to be particularly stable and often undergoes further fragmentation by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77. msu.edu The observation of this transition (m/z 105 → m/z 77) would be a strong indicator of the benzophenone core structure.

Table 1: Proposed Key Fragment Ions of Protonated this compound in MS/MS This table presents a plausible fragmentation pathway. Actual abundances would be determined experimentally.

Ion DescriptionProposed Structurem/z (Da)
Protonated Molecular Ion[C₁₃H₁₂N₂O + H]⁺213
Benzoyl Cation[C₆H₅CO]⁺105
3,5-Diaminobenzoyl Cation[(H₂N)₂C₆H₃CO]⁺135
Phenyl Cation[C₆H₅]⁺77

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. wikipedia.org This multidimensional separation capability makes it particularly useful for distinguishing between isomers and, crucially, for the conformational analysis of flexible molecules. researchgate.net In an IM-MS instrument, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. mylab-analyzer.de Ions with a larger, more extended structure will collide more frequently with the buffer gas molecules and thus travel more slowly than compact, folded conformers of the same mass. wikipedia.orgmylab-analyzer.de This difference in drift time allows for the separation of different molecular shapes.

For this compound, conformational flexibility arises primarily from the rotation around the single bonds connecting the carbonyl carbon to the two phenyl rings. This rotation leads to different dihedral angles between the planes of the aromatic rings, resulting in distinct three-dimensional shapes or conformers.

IM-MS could be employed to probe this conformational landscape. Different conformers of the protonated molecule, having the same m/z value, would exhibit different drift times through the mobility cell. This would allow for the determination of their rotationally averaged collision cross-sections (CCS), a value that is proportional to the ion's size and shape. By identifying distinct CCS values, researchers can determine the number of stable conformers present in the gas phase and gain insight into their relative abundances. This technique is highly valuable for studying the intrinsic structural properties of molecules in the absence of solvent effects. researchgate.netacs.org

Table 2: Illustrative Application of IM-MS for Conformational Analysis of this compound This table illustrates the principle of IM-MS. The conformers and CCS values are hypothetical and serve to demonstrate how the technique distinguishes different molecular shapes.

Hypothetical ConformerDescriptionExpected Relative Drift TimeExpected Relative CCS Value
Conformer A (Compact)A more folded structure with a smaller dihedral angle between the rings.ShorterSmaller
Conformer B (Extended)A more twisted, open structure with a larger dihedral angle.LongerLarger

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are complementary, as different molecular vibrations can be active in either IR or Raman, or both.

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its key functional groups: the carbonyl (C=O) group and the two primary amino (NH₂) groups.

Carbonyl (C=O) Stretching: The C=O stretching vibration in benzophenone derivatives typically appears as a strong, sharp band in the IR spectrum and a prominent band in the Raman spectrum. researchgate.net For conjugated ketones like this, the band is expected in the region of 1630–1660 cm⁻¹. researchgate.netaaru.edu.jo

Amino (N-H) Stretching: Primary amines exhibit two distinct N-H stretching bands in the 3300–3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the NH₂ group.

Amino (N-H) Bending: The N-H scissoring (bending) vibration of primary amines typically appears as a medium to strong band in the IR spectrum, usually in the 1590–1650 cm⁻¹ range. This band can sometimes overlap with aromatic C=C stretching vibrations.

Other notable vibrations include C-N stretching, aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C ring stretching modes (typically around 1450-1600 cm⁻¹). researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Amino (N-H)Asymmetric Stretch3400–3500MediumMedium
Amino (N-H)Symmetric Stretch3300–3400MediumMedium
Aromatic (C-H)Stretch3000–3100MediumStrong
Carbonyl (C=O)Stretch1630–1660StrongStrong
Amino (N-H)Scissoring (Bending)1590–1650StrongWeak
Aromatic (C=C)Ring Stretch1450–1600Medium-StrongStrong

The vibrational frequencies of this compound are sensitive to its molecular conformation. The degree of twist (dihedral angle) between the phenyl rings and the central carbonyl group affects the extent of π-electron conjugation in the molecule. Changes in conjugation can lead to measurable shifts in the frequency of the C=O stretching band. A more planar conformation would increase conjugation, typically shifting the C=O stretching frequency to a lower wavenumber (a red shift). Conversely, a more twisted conformation would decrease conjugation and shift the C=O frequency to a higher wavenumber (a blue shift).

Furthermore, the formation of intermolecular or intramolecular hydrogen bonds involving the amino groups can significantly influence the N-H stretching frequencies. Hydrogen bonding typically broadens the N-H stretching bands and shifts them to lower frequencies. By analyzing these characteristic band shifts under different conditions (e.g., in different solvents or at different temperatures), it is possible to infer information about the predominant molecular conformation and intermolecular interactions.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules by several orders of magnitude when they are adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. researchgate.net This enormous enhancement allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level. nih.gov

This compound is an excellent candidate for SERS analysis. The lone pair of electrons on the nitrogen atoms of the amino groups can facilitate strong adsorption onto plasmonic metal nanoparticles. Additionally, the aromatic rings possess a high Raman scattering cross-section, which is further amplified by the SERS effect. This combination of strong surface interaction and inherent Raman activity would likely produce a robust and characteristic SERS spectrum, enabling highly sensitive and selective trace analysis of the compound in various matrices. nih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. mdpi.com

While a published crystal structure for this compound was not available, analysis of related benzophenone structures allows for a reliable prediction of its key solid-state features. nih.govnih.govnih.gov The molecule would adopt a non-planar conformation, with the two phenyl rings twisted out of the plane of the central carbonyl group to relieve steric hindrance. A crucial parameter is the dihedral angle between the two aromatic rings, which in similar benzophenone derivatives is often observed to be in the range of 50-65°. nih.gov

A significant feature of the solid-state structure would be the presence of intermolecular hydrogen bonds. The hydrogen atoms of the amino groups can act as donors, while the carbonyl oxygen and the nitrogen atoms of neighboring molecules can act as acceptors. These hydrogen bonding interactions would play a critical role in defining the crystal packing, linking the molecules together into a stable three-dimensional lattice.

Table 4: Predicted Single-Crystal X-ray Crystallography Data for this compound This table presents expected crystallographic parameters based on data from structurally similar compounds, such as other aminobenzophenones and substituted benzophenones. nih.govnih.govnih.gov The values are illustrative.

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pccn
Unit Cell Dimensions a ≈ 10-16 Å, b ≈ 8-34 Å, c ≈ 9-24 Å
α = 90°, β ≈ 90-100°, γ = 90°
Bond Length, C=O ~1.22 - 1.24 Å
Bond Length, C-N ~1.37 - 1.40 Å
Bond Length, C(carbonyl)-C(phenyl) ~1.49 - 1.51 Å
Dihedral Angle (Ring 1 vs. Ring 2) ~50 - 65°
Key Intermolecular Interactions N-H···O and N-H···N hydrogen bonds

Chemical Reactivity and Transformation Pathways of 3,5 Diaminophenyl Phenyl Methanone

Reactivity of the Amino Groups

The two primary amino groups on the phenyl ring are electron-donating and serve as potent nucleophilic sites. Their reactivity is fundamental to many of the compound's applications, especially in the synthesis of high-performance polymers.

The lone pair of electrons on the nitrogen atoms of the amino groups makes them highly nucleophilic, enabling them to readily attack electrophilic centers. This is particularly evident in acylation reactions.

Acylation: (3,5-Diaminophenyl)(phenyl)methanone reacts with various acylating agents, such as acyl chlorides, acid anhydrides, and carboxylic acids (often with activating agents), to form stable amide bonds. When bifunctional acylating agents like diacyl chlorides (e.g., terephthaloyl chloride) or dicarboxylic acids are used, this reaction leads to the formation of polyamides. researchgate.netnih.govmdpi.comtandfonline.com This polycondensation reaction is a cornerstone of synthetic polymer chemistry, yielding aromatic polyamides (aramids) with desirable properties like high thermal stability and mechanical strength. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the elimination of a small molecule (like HCl or H₂O) and the formation of an amide linkage.

Table 1: Representative Acylation Reactions of the Amino Groups

ReactantAcylating AgentProduct Type
This compoundAcetyl ChlorideN,N'-(5-benzoyl-1,3-phenylene)diacetamide
This compoundTerephthaloyl ChlorideAromatic Polyamide
This compoundPyromellitic DianhydridePoly(amic acid), precursor to Polyimide

Alkylation: While less common in polymer applications for this specific monomer, the amino groups can also undergo alkylation reactions with alkyl halides. This reaction proceeds via an S_N2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the halide from the alkyl substrate. The reaction can proceed to form secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Condensation reactions involving the amino groups are pivotal for synthesizing various polymeric and small-molecule structures.

Polymeric Structures: As mentioned, the most significant condensation reaction for this diamine is polymerization.

Polyamides: The reaction with dicarboxylic acids or their derivatives is a direct polycondensation that forms polyamides. nih.govtandfonline.com

Polyimides: A crucial application is in the synthesis of polyimides, which are known for their exceptional thermal and chemical resistance. zeusinc.com This is typically a two-step process. First, the diamine reacts with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) intermediate. mdpi.comresearchgate.net This intermediate is then subjected to thermal or chemical cyclodehydration (imidization) to form the final, insoluble, and highly stable polyimide. zeusinc.comncku.edu.tw The introduction of the bulky benzoyl group in the diamine monomer can improve the solubility of the resulting polyimides, a common strategy to enhance processability. kpi.ua

Imine Formation: The primary amino groups can also react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govmdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and acid-catalyzed.

Primary aromatic amines can be converted into diazonium salts through a process called diazotization. organic-chemistry.orgbyjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. chemguide.co.uk

Both amino groups of this compound can undergo diazotization to form a bis(diazonium) salt. These salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows for a wide array of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonio group with nucleophiles like -Cl, -Br, and -CN using copper(I) salts. masterorganicchemistry.com

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Replacement by -OH: Heating the diazonium salt solution in water to form a dihydroxy derivative.

Reduction: Replacement with hydrogen using an agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Reactivity of the Carbonyl Group

The carbonyl group of the benzophenone (B1666685) moiety is electrophilic at the carbon atom and can undergo a variety of nucleophilic addition and condensation reactions.

Reduction: The ketone carbonyl can be readily reduced to a secondary alcohol. This transformation converts the this compound into (3,5-diaminophenyl)(phenyl)methanol. Common reducing agents for this purpose include:

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to alcohols. libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄. harvard.edu

Catalytic Hydrogenation: The carbonyl group can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Wolff-Kishner Reduction: Under strongly basic conditions, the carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-). This reaction involves the formation of a hydrazone intermediate followed by elimination of N₂ gas. masterorganicchemistry.com

Grignard Reactions: The electrophilic carbonyl carbon is susceptible to attack by the strong nucleophiles found in organometallic reagents, such as Grignard reagents (R-MgX). The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. mnstate.educerritos.edu For example, reacting it with phenylmagnesium bromide would yield (3,5-diaminophenyl)diphenylmethanol. This reaction is a powerful tool for forming new carbon-carbon bonds. aroonchande.com

Table 2: Representative Nucleophilic Addition Reactions of the Carbonyl Group

Reaction TypeReagentProduct Functional Group
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
ReductionLithium Aluminum Hydride (LiAlH₄)Secondary Alcohol
Grignard ReactionPhenylmagnesium Bromide (PhMgBr)Tertiary Alcohol
Wolff-Kishner ReductionHydrazine (B178648) (H₂NNH₂), KOHMethylene Group

The carbonyl group can undergo condensation reactions with various nucleophiles, particularly derivatives of ammonia, to form products containing a carbon-nitrogen double bond. These reactions typically involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. Examples include reactions with:

Primary Amines: To form imines (Schiff bases).

Hydroxylamine: To form an oxime.

Hydrazine and its derivatives (e.g., phenylhydrazine): To form hydrazones and phenylhydrazones, respectively.

These reactions are fundamental in organic synthesis for the derivatization of ketones and for building more complex molecular architectures.

Reactivity of the Aromatic Rings

The chemical behavior of this compound is dictated by the interplay of the functional groups attached to its two aromatic rings. The diaminophenyl ring is highly activated towards certain reactions due to the presence of two powerful electron-donating amino groups. Conversely, the phenyl ring attached to the carbonyl group is deactivated. This electronic dichotomy governs the regioselectivity and feasibility of various aromatic transformations.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. msu.edu The rate and orientation of these substitutions are profoundly influenced by the existing substituents on the ring. libretexts.org In this compound, the directing effects of the amino (-NH₂) groups and the benzoyl (-C(O)Ph) group are opposing.

The amino groups are strong activating groups that donate electron density to the diaminophenyl ring through resonance. masterorganicchemistry.comlibretexts.org This increases the ring's nucleophilicity, making it significantly more reactive towards electrophiles than benzene (B151609) itself. youtube.comquora.com The electron-donating nature of the -NH₂ groups preferentially stabilizes the cationic intermediates (arenium ions or sigma complexes) formed during ortho and para attack. libretexts.orgpressbooks.pub Consequently, the amino groups are potent ortho, para-directors. In the case of the 3,5-disubstituted ring, the positions ortho to both amino groups (positions 2 and 6) and the position para to one and ortho to the other (position 4) are highly activated.

In contrast, the benzoyl group is a deactivating group. The carbonyl carbon has a partial positive charge and withdraws electron density from the phenyl ring it is attached to, primarily through a resonance effect. masterorganicchemistry.com This deactivation makes the unsubstituted phenyl ring less reactive towards electrophiles. Furthermore, this electron withdrawal destabilizes the arenium ion intermediates, particularly when the positive charge is located on the ortho or para carbons. As a result, the benzoyl group acts as a meta-director. libretexts.org

Given these competing effects, EAS reactions will overwhelmingly occur on the highly activated diaminophenyl ring. The primary sites of substitution will be the 2-, 4-, and 6-positions, directed by the two amino groups. It is important to note that under strongly acidic conditions, such as those used for nitration, the basic amino groups can be protonated to form anilinium ions (-NH₃⁺). chemistrysteps.comchemistrysteps.com The -NH₃⁺ group is a strong deactivating, meta-directing group, which would drastically alter the reactivity and regioselectivity. chemistrysteps.com

Substituent GroupRingElectronic EffectReactivity EffectDirecting Influence
Amino (-NH₂)3,5-DiaminophenylElectron-Donating (Resonance)Strongly ActivatingOrtho, Para
Benzoyl (-C(O)Ph)PhenylElectron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta

Nucleophilic Aromatic Substitution (SNAr) under Specific Conditions

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups. libretexts.org The parent molecule, this compound, is not expected to undergo SNAr under typical conditions for two primary reasons:

The diaminophenyl ring is electron-rich due to the activating amino groups, which is unfavorable for nucleophilic attack. libretexts.org

There is no suitable leaving group (like a halide) on either aromatic ring.

For SNAr to occur, the molecule would need to be modified. For instance, if a halogen atom were introduced onto the phenyl ring (e.g., 4-chloro-3,5-diaminobenzophenone), the reaction would still be disfavored because the ring remains activated by the amino groups.

However, if a derivative such as (4-Fluoro-3-nitrophenyl)(phenyl)methanone were considered, the conditions for SNAr would be met. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, particularly when it is positioned ortho or para to the leaving group (the fluorine atom). libretexts.org The electron-withdrawing character of the benzoyl group would further activate this ring towards nucleophilic attack.

Structural Requirement for SNArStatus in this compoundNecessary Modification for Reactivity
Good Leaving Group (e.g., -F, -Cl)AbsentIntroduction of a halide onto an aromatic ring.
Strong Electron-Withdrawing Group(s)Benzoyl group is withdrawing, but amino groups are strongly donating.Introduction of groups like -NO₂ or -CN ortho/para to the leaving group.
Electron-Poor Aromatic RingDiaminophenyl ring is electron-rich.Removal or modification of activating groups.

Metalation and Cross-Coupling Reactions on the Aromatic Core

The functional groups of this compound can direct metalation and enable various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Directed ortho-Metalation (DoM): The amino groups can act as directed metalation groups (DMGs). wikipedia.org In the presence of a strong organolithium base, such as n-butyllithium, the base can coordinate to the nitrogen atom, leading to the selective deprotonation (lithiation) of the adjacent ortho position. uwindsor.caorganic-chemistry.org For this compound, this would occur at the 2-, 4-, or 6-positions of the diaminophenyl ring. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups with high regioselectivity. wikipedia.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. yonedalabs.com To participate in these reactions, this compound would typically first be halogenated. For example, a brominated derivative, such as (2-Bromo-3,5-diaminophenyl)(phenyl)methanone, could serve as a substrate for several key transformations:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. yonedalabs.comyoutube.com This would allow for the introduction of new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org This could be used to introduce additional amino functionalities or to construct more complex nitrogen-containing structures. The existing amino groups on the substrate would likely require protection before this reaction.

Reaction TypeRequired SubstrateCoupling PartnerCatalyst/ReagentsBond Formed
Directed ortho-MetalationParent CompoundElectrophile (e.g., CH₃I)n-BuLi, THFC-C
Suzuki-Miyaura CouplingHalogenated DerivativeArylboronic AcidPd Catalyst, BaseC-C (Aryl-Aryl)
Buchwald-Hartwig AminationHalogenated DerivativeSecondary AminePd Catalyst, BaseC-N (Aryl-Amine)

Mechanistic Investigations of Key Transformations

While specific experimental mechanistic studies on this compound are not widely available, the principles governing its key transformations can be understood through general models of reaction kinetics, thermodynamics, and transition state theory.

Reaction Kinetics and Thermodynamic Studies

The rates of the transformations involving this compound are directly related to the activation energies (Ea) of their rate-determining steps.

For Nucleophilic Aromatic Substitution (SNAr): In the hypothetical case of a halogenated, nitro-substituted analogue, the rate-determining step is usually the formation of the Meisenheimer complex. The reaction rate is highly dependent on the ability of the substituents to stabilize the negative charge of this intermediate. Stronger electron-withdrawing groups lead to greater stabilization, a lower activation energy, and a faster reaction rate. Kinetic studies on similar systems have shown a clear correlation between the electron-withdrawing power of substituents and the rate constant of the reaction.

The table below provides illustrative, hypothetical kinetic data to compare the relative rates of nitration, demonstrating the powerful activating effect of amino groups and the deactivating effect of a protonated anilinium group.

Illustrative Relative Rates of Nitration at 25°C
CompoundKey Substituent(s)Relative Rate (vs. Benzene = 1)
Benzene-H1
Aniline-NH₂~1 x 10⁹
Nitrobenzene-NO₂~6 x 10⁻⁸
Anilinium ion-NH₃⁺~1 x 10⁻⁹

Note: Data is illustrative and based on known substituent effects.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for mapping reaction pathways and analyzing the structure and energy of transition states.

EAS Pathway: The reaction pathway for an EAS reaction on the diaminophenyl ring would begin with the reactants (the benzophenone and the electrophile). The system would proceed through a high-energy transition state to form the arenium ion intermediate. This intermediate is a true energy minimum on the reaction coordinate. A second, lower-energy transition state would then lead to the final product upon loss of a proton. Computational models can calculate the energies of these states and predict the regioselectivity by comparing the activation barriers for attack at the ortho versus meta positions. mdpi.com For the diaminophenyl ring, the transition states leading to ortho and para substitution would be found to be significantly lower in energy than that for meta substitution.

SNAr Pathway: For a hypothetical SNAr reaction, the pathway would involve the nucleophile attacking the carbon bearing the leaving group, passing through a transition state to form the Meisenheimer complex. This complex is a stable intermediate. The pathway continues as the leaving group is expelled, passing through a second transition state to yield the final product. Transition state analysis would reveal the geometry of the molecule at the peak of the energy barrier, providing insight into the bond-forming and bond-breaking processes.

Mapping these pathways helps in understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. nih.gov

Isotopic Labeling Studies for Mechanism Elucidation of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific isotopic labeling studies conducted to elucidate the reaction mechanisms of this compound. While isotopic labeling is a powerful technique for investigating reaction pathways in organic chemistry, it appears that this particular compound has not been the subject of such detailed mechanistic investigations.

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. This allows researchers to track the movement of atoms and fragments during a chemical reaction, providing valuable insights into the reaction mechanism. Common isotopes used in these studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Although no direct studies on this compound were found, research on related compounds, such as substituted anilines and other benzophenone derivatives, has utilized isotopic labeling to understand their chemical behavior. For instance, studies on the photolysis of substituted anilines have employed nitrogen and carbon isotopes to distinguish between different degradation pathways. Similarly, mechanistic studies of reactions involving benzophenone derivatives have, in some cases, used isotopic tracers to clarify reaction intermediates and transition states.

The absence of specific isotopic labeling data for this compound limits the detailed discussion of its reaction mechanisms from this perspective. Further research would be necessary to apply this technique to understand the intricacies of its chemical transformations.

Computational and Theoretical Chemistry Studies on 3,5 Diaminophenyl Phenyl Methanone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like (3,5-Diaminophenyl)(phenyl)methanone. researchgate.netripublication.com These calculations can determine optimized molecular geometries, electronic structures, and spectroscopic properties.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Below is a table of predicted bond lengths for this compound, based on typical values from DFT calculations on analogous aromatic ketones and amines.

BondTypical Bond Length (Å)
C=O (carbonyl)1.22 - 1.25
C-C (carbonyl-ring)1.48 - 1.51
C-C (aromatic)1.38 - 1.41
C-N (amino)1.38 - 1.42
N-H (amino)1.01 - 1.03
C-H (aromatic)1.08 - 1.10

Data is estimated based on computational studies of structurally related molecules.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals involved in chemical reactions and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researcher.life A smaller gap suggests the molecule is more reactive and can be more easily excited.

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich 3,5-diaminophenyl ring. The lone pairs of the nitrogen atoms in the amino groups are strong electron-donating groups, significantly raising the energy of the HOMO. mdpi.comresearchgate.net

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing benzoyl moiety, specifically the carbonyl group and the unsubstituted phenyl ring. researchgate.netresearchgate.net

This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The Molecular Electrostatic Potential (MEP) surface would visualize the charge distribution, with negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and positive potential (blue) near the hydrogen atoms of the amino groups. dntb.gov.ua

ParameterPredicted Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

Values are estimates based on DFT calculations reported for similar aromatic amines and ketones. researcher.lifematerialsciencejournal.org

QM calculations can accurately predict various spectroscopic data, which is invaluable for identifying and characterizing the molecule.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govd-nb.info The predicted spectrum for this compound would show distinct signals for the protons and carbons of the two different phenyl rings. The amino groups cause an upfield shift (lower ppm) for the protons and carbons on the di-substituted ring compared to the unsubstituted ring. mdpi.comresearchgate.net

Atom TypePredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Phenyl H (unsub.)7.3 - 7.8128 - 138
Diaminophenyl H6.0 - 6.8105 - 115, 148-150 (C-NH2)
Amino H (NH2)3.5 - 5.0 (broad)-
Carbonyl C (C=O)-195 - 198

Predicted ranges are based on DFT methods and experimental data for analogous compounds. d-nb.infoidc-online.com

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical calculations can predict these frequencies. researchgate.net Key predicted vibrational modes for this molecule would include the N-H stretching of the amino groups, the strong C=O stretching of the ketone, and C=C stretching from the aromatic rings.

Vibrational ModePredicted Frequency (cm-1)
N-H Stretch (asymmetric)3450 - 3500
N-H Stretch (symmetric)3350 - 3400
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (ketone)1640 - 1660
C=C Stretch (aromatic)1580 - 1600
C-N Stretch1250 - 1350

Frequencies are based on scaled DFT calculations for similar molecules. nist.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govnih.gov Aromatic ketones like this compound are expected to exhibit strong absorptions in the UV region due to π→π* transitions within the aromatic systems and a weaker, longer-wavelength absorption due to the n→π* transition involving the carbonyl group's lone pair electrons. rsc.orgresearchgate.net The presence of amino groups typically causes a bathochromic (red) shift in the absorption maxima. materialsciencejournal.orgresearchgate.net

Transition TypePredicted λmax (nm)
π→π250 - 290
n→π330 - 370

Values are estimates based on TD-DFT calculations on related aromatic systems.

Molecular Dynamics (MD) Simulations

While QM calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations model the behavior of molecules over time. MD simulations can provide insights into the dynamic conformational changes and interactions of this compound in various environments, such as in a solvent. unimi.it

MD simulations would reveal the flexibility of the this compound structure. The primary dynamic motion would be the rotation around the single bonds connecting the carbonyl carbon to the phenyl rings. This would show a range of dihedral angles being sampled at a given temperature, rather than a single fixed value. mdpi.com The simulations could also model the movement of the amino groups and their potential to form hydrogen bonds with solvent molecules like water or DMSO. mdpi.com By simulating the molecule in different solvents, one could analyze how the environment affects its average conformation and dynamic behavior. sciepub.com For instance, polar solvents might stabilize more polar conformers of the molecule through specific interactions.

Intermolecular Interactions and Solvent Effects

Computational chemistry provides significant insights into the non-covalent interactions that govern the behavior of molecules in various environments. For this compound, intermolecular interactions are expected to be dominated by hydrogen bonding due to the presence of the two primary amine groups, as well as π-π stacking from the phenyl rings.

Intermolecular Interactions:

Theoretical studies on substituted benzophenones highlight the importance of hydrogen bonding in their crystal structures and molecular associations. nih.gov For instance, in hydroxy-substituted benzophenones, intramolecular hydrogen bonds are a key feature. nih.gov In the case of this compound, the amine groups are prime candidates for forming strong intermolecular hydrogen bonds with acceptor groups on neighboring molecules. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to quantify the strength of these interactions. These calculations can determine the optimal geometries of dimers or larger clusters of the molecule, and the binding energies associated with these interactions.

Solvent Effects:

The polarity of the solvent can significantly influence the properties and reactivity of this compound. Computational models can predict these effects. ucsb.edu Solvatochromic shifts, which are changes in the UV-Visible absorption spectra in response to solvent polarity, can be computationally modeled using Time-Dependent DFT (TD-DFT). For molecules with charge-transfer characteristics, a red shift (to longer wavelengths) is often observed in more polar solvents. researchgate.net Given the electron-donating nature of the amino groups and the electron-withdrawing nature of the carbonyl group, this compound likely exhibits such charge-transfer character, which would be enhanced in polar solvents.

Computational studies on other organic molecules have shown that with increasing solvent polarity, a red shift in the emission band can be observed, indicating a larger dipole moment in the excited state. researchgate.net The use of polarized continuum models (PCMs) in DFT calculations is a common approach to simulate the bulk effects of a solvent on a solute molecule. kashanu.ac.ir These models can provide insights into how the solvent stabilizes the ground and excited states of the molecule, thereby affecting its spectroscopic and reactive properties. nih.gov

Self-Assembly Processes and Supramolecular Recognition

The functional groups on this compound make it a candidate for forming well-ordered supramolecular structures through self-assembly. The two amino groups and the phenyl rings can participate in directional hydrogen bonding and π-π stacking interactions, respectively, which are the driving forces for self-assembly.

Molecular dynamics (MD) simulations are a powerful tool to study the process of self-assembly. nih.gov These simulations can model the behavior of many molecules over time, allowing for the observation of aggregation and the formation of larger structures. For instance, studies on benzene-1,3,5-tricarboxamides, which also self-assemble via hydrogen bonding, have utilized MD simulations to understand the thermodynamics and kinetics of their supramolecular polymerization. nih.govresearchgate.net

Supramolecular recognition involves the specific binding of a host molecule to a guest molecule. The arrangement of hydrogen bond donors (the -NH2 groups) and acceptors (the C=O group), along with the aromatic surfaces of this compound, could allow it to act as a receptor for complementary molecules. Computational docking studies can be used to predict the binding affinity and geometry of this molecule with various guest molecules. A study on a benzophenone-functionalized dipeptide demonstrated its ability to form supramolecular gels that can act as templates for polymerization. chemrxiv.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient species like transition states and intermediates.

Identification of Transition States and Determination of Activation Barriers

For any proposed reaction involving this compound, DFT calculations can be used to map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate.

For example, in the context of cycloaddition reactions, a common reaction type in organic chemistry, DFT has been used to distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. researchgate.netmdpi.com The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Elucidation of Catalytic Cycles and Reaction Intermediates

If this compound were to be involved in a catalytic cycle, for instance as a ligand for a metal catalyst, computational methods could be used to elucidate the entire cycle. This would involve calculating the energies of all catalytic intermediates and transition states. Such studies provide a step-by-step understanding of the catalytic process, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps.

Computational studies have been successfully applied to understand complex catalytic cycles, such as those involving copper-catalyzed azide-alkyne cycloadditions or nickel-catalyzed reactions. mdpi.com These studies can reveal the active form of the catalyst and the rate-determining step of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

Theoretical Prediction of Reactivity Descriptors

A subset of QSPR, Quantitative Structure-Activity Relationship (QSAR) modeling, is often used in drug discovery and toxicology. bohrium.commdpi.commdpi.com While specific QSAR models for this compound are not available, studies on other benzophenone (B1666685) derivatives demonstrate the utility of this approach. For example, QSAR models have been developed to predict the antimalarial activity of benzophenone derivatives. nih.govresearchgate.net

To build such a model, a variety of molecular descriptors would be calculated for this compound and related compounds. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These are readily calculated using quantum chemical methods. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and branching of the molecule.

Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

A linear relationship between experimentally measured reduction potentials and DFT-calculated LUMO energies has been established for a series of substituted benzophenones. researchgate.net This indicates that the LUMO energy can be a good predictor of the ease of reduction for this class of compounds.

Below is an interactive data table showcasing typical reactivity descriptors that can be computationally predicted for a molecule like this compound. The values are hypothetical and for illustrative purposes.

DescriptorPredicted ValueSignificance
HOMO Energy-5.8 eVRelated to the ability to donate electrons (nucleophilicity)
LUMO Energy-1.2 eVRelated to the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and kinetic stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions
Polarizability25 ųDescribes the response of the electron cloud to an electric field

These theoretically derived descriptors can then be used to build QSPR models to predict various properties, including reactivity in different chemical reactions.

Computational Design of Novel Derivatives with Enhanced Properties

The computational design of novel derivatives of this compound is a key area of research focused on tailoring the molecule's properties for specific applications. By employing a variety of computational techniques, researchers can predict how structural modifications will affect the compound's behavior, thereby guiding the synthesis of new molecules with enhanced characteristics. This in-silico approach accelerates the discovery process, reduces costs, and allows for the exploration of a vast chemical space.

One of the primary strategies in the computational design of new derivatives is virtual screening. This method involves the use of computational tools to screen large libraries of virtual compounds against a biological target or for a specific property. For instance, in the context of drug discovery, a virtual screening protocol based on a fingerprint-driven consensus docking approach has been successfully used to identify novel inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov This methodology could be adapted to design derivatives of this compound with potential therapeutic activities. The process would involve creating a virtual library of derivatives by modifying the parent structure and then docking these compounds into the active site of a target protein to predict their binding affinity and selectivity.

Molecular modeling and preliminary structure-based hit optimization studies are also crucial. These methods allow for a more detailed analysis of the interactions between a ligand and its target. For example, after identifying initial hits from a virtual screen, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex and to refine the binding poses. researchgate.net This information can then be used to suggest specific modifications to the derivative's structure to improve its interaction with the target. A study on phenyl(piperazin-1-yl)methanone derivatives demonstrated how molecular modeling led to the discovery of a potent and reversible MAGL inhibitor with promising antiproliferative activity. nih.govnih.gov

The design of derivatives is not limited to biological activity. Computational methods are also employed to enhance physicochemical properties such as solubility, stability, and electronic properties. For instance, density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to predict the absorption spectra of novel derivatives. researchgate.netresearchgate.net By systematically modifying the substituents on the phenyl rings of this compound, it is possible to tune the molecule's electronic structure and, consequently, its optical properties. This is particularly relevant for applications in materials science, such as in the development of novel dyes or photochemically active compounds.

A hypothetical example of computational design could involve enhancing the two-photon absorption (TPA) cross-section of this compound for applications in bioimaging or photodynamic therapy. Researchers could start by calculating the TPA properties of the parent molecule and then systematically introduce electron-donating and electron-withdrawing groups at various positions on the phenyl rings. The results of these calculations would guide the selection of the most promising candidates for synthesis and experimental validation.

The following table illustrates a hypothetical computational screening of this compound derivatives designed for enhanced binding affinity to a hypothetical protein target.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
DAPB-014'-Nitro substitution-8.5Hydrogen bond with Ser243, Pi-pi stacking with Phe381
DAPB-024'-Amino substitution-7.2Hydrogen bond with Glu340
DAPB-033',4'-Dichloro substitution-9.1Halogen bonds with Leu287, Hydrophobic interactions
DAPB-044'-Methoxy substitution-7.8Hydrogen bond with Asn152

This data-driven approach allows for the rational design of novel derivatives with a higher probability of possessing the desired enhanced properties, thereby streamlining the experimental workflow.

Force Field Development for Classical Simulations (if applicable)

While quantum mechanical methods provide a high level of accuracy for studying molecular systems, their computational cost often limits their application to small systems and short timescales. Classical molecular dynamics (MD) simulations, which rely on empirical force fields, offer a computationally efficient alternative for studying the dynamics of large molecular systems over longer periods. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles. The accuracy of MD simulations is critically dependent on the quality of the underlying force field. ethz.ch

The development of a dedicated force field for this compound would be essential for conducting reliable classical simulations of this molecule, for example, to study its behavior in different solvents or its interaction with biological macromolecules. The process of developing such a force field typically involves several steps.

First, the functional form of the potential energy is chosen. This usually includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The Amber and GROMACS force fields are widely used examples. nih.gov

Next, the parameters for these terms need to be determined. This is often done through a combination of experimental data and high-level quantum chemistry calculations. For instance, equilibrium bond lengths and angles can be obtained from experimental crystal structures or from geometry optimization at a high level of theory. Force constants for bond stretching and angle bending can be derived from the second derivatives of the potential energy surface around the equilibrium geometry.

The determination of partial atomic charges is a crucial step in force field development. The restrained electrostatic potential (RESP) fitting approach is a common method used to derive charges that accurately reproduce the electrostatic potential around the molecule as calculated by quantum mechanics. nih.gov For a molecule like this compound, the presence of amino and carbonyl groups will lead to a complex charge distribution that needs to be accurately represented.

Torsional parameters, which describe the energy barriers for rotation around chemical bonds, are often the most challenging to parameterize. These are typically determined by fitting to a potential energy surface scan for the rotation around a specific bond, calculated using quantum mechanics.

Once a set of parameters has been developed, the force field needs to be validated. This involves performing MD simulations and comparing the results with experimental data or with results from higher-level theoretical calculations. For example, one could simulate the molecule in the gas phase and in a solvent and compare the conformational preferences and solvation free energies with experimental or quantum mechanical data.

In recent years, machine learning techniques have emerged as a powerful tool in force field development. ethz.ch Machine learning models can be trained on large datasets of quantum chemistry calculations to predict energies and forces, potentially leading to more accurate and transferable force fields. mdpi.com

A first-principles-based force field was developed for 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a molecule with some structural similarities to this compound (presence of amino and phenyl-like rings). The development of the LLM-105 force field involved parameterization based on first-principles calculations and validation through MD simulations, showing good agreement with experimental structural parameters. nih.govresearchgate.net This approach could serve as a template for developing a force field for this compound.

The following table provides a hypothetical set of Lennard-Jones parameters and partial atomic charges for selected atoms in this compound, which would be part of a complete force field file.

Atom TypeAtom Nameσ (Å)ε (kcal/mol)Partial Charge (e)
C=OC13.400.086+0.55
C=OO12.960.210-0.55
Phenyl-CC23.550.070-0.12
Phenyl-HH12.420.030+0.12
Amino-NN13.250.170-0.85
Amino-HH21.000.016+0.42

These parameters are essential for describing the non-bonded interactions in classical simulations and would be derived through the rigorous process described above.

Applications of 3,5 Diaminophenyl Phenyl Methanone in Advanced Materials Science and Supramolecular Chemistry

Monomer for High-Performance Polymer Synthesis

The presence of two primary amine groups makes (3,5-Diaminophenyl)(phenyl)methanone an ideal monomer for step-growth polymerization. These amine groups can react with a variety of co-monomers, such as dianhydrides, dicarboxylic acids, and diisocyanates, to form high-molecular-weight polymers. The meta-substituted amine groups and the benzophenone (B1666685) moiety introduce kinks and bulkiness into the polymer chains, which can disrupt chain packing, often leading to improved solubility and processability without significantly compromising thermal stability.

Synthesis and Characterization of Polyimides and Polyamides

This compound is extensively used in the synthesis of aromatic polyimides and polyamides, classes of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyimides: The synthesis of polyimides from 3,5-diaminobenzophenone typically follows a two-step process. First, the diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the characteristic imide rings. The properties of the resulting polyimides can be tailored by selecting different dianhydrides. For instance, using rigid dianhydrides like pyromellitic dianhydride (PMDA) can lead to polymers with very high glass transition temperatures (Tg), while more flexible dianhydrides like 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) can enhance solubility and processability. Polyimides derived from this diamine often exhibit good solubility in organic solvents, a desirable trait for processing into films and coatings.

Polyamides: Aromatic polyamides, or aramids, are synthesized by the polycondensation of diamines with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). When this compound is used, the resulting polyamides often exhibit improved solubility compared to their linear counterparts due to the kinked structure introduced by the meta-substituted diamine. The low-temperature solution polycondensation method, using diacyl chlorides, is a common route to produce high-molecular-weight polyamides. These polymers are characterized by high thermal stability and good mechanical properties, making them suitable for applications in fibers, films, and composites. The introduction of bulky groups can enhance solubility without sacrificing thermal performance.

Table 1: Representative Properties of Polymers Derived from Aromatic Diamines

Polymer TypeCo-monomerInherent Viscosity (dL/g)Glass Transition Temp. (Tg)Decomposition Temp. (Td)Solubility
PolyimidePyromellitic dianhydride (PMDA)0.8 - 1.5> 300 °C> 500 °CLimited
PolyimideBenzophenonetetracarboxylic dianhydride (BTDA)0.4 - 0.75280 - 320 °C> 500 °CGood in NMP, DMAc
PolyamideTerephthaloyl chloride0.6 - 1.2> 280 °C> 450 °CSoluble in DMAc + LiCl
PolyamideIsophthaloyl chloride0.5 - 1.0260 - 290 °C> 450 °CGood in polar solvents

Note: The data presented are typical ranges for aromatic polymers and may vary based on specific synthesis conditions and the precise structure of the diamine.

Development of Polyureas and Polyurethanes

The reactivity of the amine groups in this compound also allows for its use in the synthesis of polyureas and polyurethanes.

Polyureas: Polyureas are formed through the rapid reaction of a diamine with a diisocyanate. This polyaddition reaction is typically very fast and can be performed in bulk or solution. Using this compound as the diamine component would result in a polyurea with high aromatic content, contributing to a high glass transition temperature and good thermal stability. The reaction proceeds via the nucleophilic attack of the amine groups on the isocyanate groups, forming urea (B33335) linkages. The general synthesis pathway is highly efficient and does not require a catalyst. mdpi.com

Polyurethanes: While diamines are not direct precursors for conventional polyurethanes (which are made from diols and diisocyanates), they can be incorporated as chain extenders. In a typical polyurethane synthesis, a diisocyanate is first reacted with a polyol to form a prepolymer. This prepolymer, which has isocyanate end-groups, is then reacted with a chain extender, which can be a diol or a diamine. When a diamine like 3,5-diaminobenzophenone is used, it reacts with the isocyanate groups to form urea linkages, resulting in a poly(urethane-urea) copolymer. These materials combine the properties of both polyurethanes and polyureas, often exhibiting excellent mechanical properties, including high tensile strength and elasticity.

Fabrication of Other Novel Aromatic Polymers with Tailored Properties

The versatility of this compound extends to the fabrication of other novel aromatic polymers where specific properties are desired. By combining this diamine with various other functional monomers, polymers with tailored characteristics such as enhanced solubility, specific optical properties, or modified thermal behavior can be synthesized. For instance, its incorporation into copolyesters or other condensation polymers can be used to fine-tune the final properties of the material. The ability to introduce a benzophenone unit into the polymer backbone is also significant, as this moiety can be utilized for photo-crosslinking applications.

Crosslinking and Network Formation in Polymer Matrices

Diamines like this compound can act as effective crosslinking agents to create robust polymer networks. Crosslinking transforms thermoplastic polymers into thermosets, which generally exhibit enhanced thermal stability, chemical resistance, and mechanical strength.

In this application, the diamine is mixed with a polymer that contains reactive sites capable of reacting with amine groups. For example, it can be used to crosslink polyimides that have anhydride or carboxylic acid functionalities. The amine groups react to form amide or imide linkages between polymer chains, creating a three-dimensional network. This process is often thermally activated. The use of an aromatic diamine as a crosslinker helps to maintain the high-temperature stability of the resulting network. This approach is valuable for improving the performance of materials used in demanding applications, such as aerospace composites and microelectronics, by increasing their resistance to solvents and high temperatures. researchgate.netnih.gov

Building Block for Supramolecular Architectures

Beyond covalent polymer synthesis, this compound is a promising candidate for the construction of supramolecular architectures. These are well-ordered structures formed and held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Design and Synthesis of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. bsb-muenchen.de These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. The design of HOFs relies on the use of molecules with specific hydrogen bond donor and acceptor sites that can direct the self-assembly process into a predictable and stable network.

This compound possesses key features that make it a suitable building block for HOFs:

Hydrogen Bond Donors: The two primary amine groups (-NH2) are excellent hydrogen bond donors.

Hydrogen Bond Acceptor: The carbonyl group (C=O) can act as a hydrogen bond acceptor.

Structural Scaffolding: The aromatic rings provide a rigid framework and can participate in π-π stacking interactions, which further stabilize the supramolecular structure.

Table 2: Potential Hydrogen Bonding Interactions with this compound in HOFs

Functional Group on Co-formerInteraction TypeResulting Motif
Carboxylic Acid (-COOH)N-H···O=CAmidinium-carboxylate type interactions
Pyridine (-N=)N-H···NLinear or sheet-like structures
Nitro (-NO2)N-H···O-NStabilizing weak interactions
Cyano (-C≡N)N-H···N≡CChain or network formation

Coordination Chemistry for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The meta-oriented amino groups of this compound make it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atoms of the primary amines possess lone pairs of electrons that can readily coordinate to metal ions, acting as Lewis bases.

The geometry of the ligand dictates that it can function as a bidentate or a bridging linker. When coordinating to a single metal center, it forms a chelate ring. More commonly in the formation of extended networks, the two amino groups bridge different metal centers, propagating a polymeric structure in one, two, or three dimensions. The choice of metal ion (e.g., Zn(II), Cu(II), Co(II)) and the reaction conditions significantly influence the resulting topology and dimensionality of the framework.

While specific MOFs based on this exact linker are not extensively documented, its structural similarity to other diamine and polyamine linkers suggests its potential for creating porous materials. The benzophenone backbone provides rigidity to the framework, which is crucial for maintaining porosity after the removal of solvent molecules. The resulting MOFs could find applications in gas storage, separation, and heterogeneous catalysis, with the framework's properties being tunable by modifying the parent ligand or the choice of metal node. For instance, the uncoordinated carbonyl group could serve as a secondary binding site for guest molecules within the pores.

Table 1: Potential Characteristics of MOFs Derived from this compound
Metal IonPotential Coordination GeometryPossible Framework TopologyPotential Application
Zn(II)TetrahedralDiamondoid, KagomeLuminescence, Gas Sorption
Cu(II)Octahedral, Square PlanarPcu, NbOCatalysis, Sensing
Co(II)Octahedral, TetrahedralReticular frameworksMagnetic Materials

Self-Assembly of Ordered Structures via Non-Covalent Interactions

The molecular structure of this compound is rich in sites for non-covalent interactions, which are the driving forces for supramolecular self-assembly. The primary amines are strong hydrogen bond donors (N-H), while the carbonyl oxygen is a hydrogen bond acceptor (C=O). These features allow for the formation of robust and directional hydrogen bonds.

In the solid state, these molecules can arrange into well-defined patterns, such as tapes or sheets, stabilized by intermolecular N-H···O and N-H···N hydrogen bonds. Beyond hydrogen bonding, the aromatic phenyl rings facilitate π-π stacking interactions, which further stabilize the supramolecular architecture. The interplay between these forces directs the crystal packing and the formation of higher-order structures. The study of these interactions is central to crystal engineering, where the aim is to design and synthesize new solid-state materials with desired properties based on an understanding of intermolecular forces.

Table 2: Key Non-Covalent Interactions in the Self-Assembly of this compound
Interaction TypeDonor/Acceptor GroupsResulting Supramolecular SynthonInfluence on Structure
Hydrogen BondingN-H (donor), C=O (acceptor)Amide-like Dimer/ChainDirects formation of 1D or 2D networks
Hydrogen BondingN-H (donor), Amino N (acceptor)Amine Dimer/ChainContributes to network formation
π-π StackingPhenyl RingsOffset or Face-to-Face StacksStabilizes layered structures
C-H···π InteractionsAromatic C-H, Phenyl Ring π-systemT-shaped arrangementsFine-tunes 3D packing

Host-Guest Chemistry and Molecular Recognition

The V-shaped conformation of the benzophenone core in this compound creates a molecular cleft that can serve as a binding site for guest molecules. This intrinsic shape, combined with the hydrogen-bonding capabilities of the amino and carbonyl groups, makes it a foundational unit for designing synthetic receptors.

While the parent molecule itself may only bind small guests, it serves as an excellent scaffold for constructing more complex host systems. For example, the two amino groups can be functionalized and linked together to form macrocyclic or cage-like structures. Such hosts could exhibit selectivity for specific guests based on size, shape, and chemical complementarity. The benzophenone unit can also participate in molecular recognition through photoaffinity labeling, where upon UV irradiation, the carbonyl group can form a covalent bond with a nearby molecule, allowing for the mapping of binding sites in biological systems. nih.govmdpi.com

Precursor for Advanced Organic Synthesis and Catalysis

Ligand Design in Organometallic and Organocatalysis

The two primary amine groups of this compound are versatile functional handles for the synthesis of more elaborate ligands for catalysis. Through reactions such as condensation with aldehydes or acylation, a wide variety of Schiff base, amide, or other multidentate ligands can be prepared.

For instance, condensation with salicylaldehyde (B1680747) derivatives would yield tetradentate N₂O₂ salen-type ligands. The coordination of these ligands to transition metals can generate catalysts for various organic transformations. The rigid benzophenone backbone serves as a scaffold that holds the coordinating atoms in a specific spatial arrangement, which can influence the activity and selectivity of the metallic catalytic center. The electronic properties of the ligand, and thus the catalyst, can be tuned by introducing different substituents onto the phenyl rings of the benzophenone core.

Scaffold for Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The presence of two primary amine groups makes this compound an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). nih.govnih.gov

In a U-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. Using this compound as the amine component allows for a "double" Ugi reaction, where both amino groups react. This strategy enables the rapid, one-pot synthesis of complex, high-molecular-weight, and symmetrical molecules built around the central benzophenone core. This approach is particularly powerful in combinatorial chemistry for generating libraries of diverse compounds for drug discovery and materials science.

Table 3: Components for a Hypothetical Double Ugi Reaction Using this compound
Component TypeExample ReactantStoichiometryRole in Reaction
Diamine ScaffoldThis compound1Forms two imine intermediates
Carbonyl CompoundIsobutyraldehyde2Reacts with amines to form imines
Carboxylic AcidAcetic Acid2Protonates the imine and provides the carboxylate nucleophile
Isocyanidetert-Butyl isocyanide2Traps the nitrilium intermediate

Development of Chiral Catalysts and Auxiliaries from Derivatives

The scaffold of this compound can be adapted for use in asymmetric synthesis, either by creating chiral catalysts or by serving as a chiral auxiliary.

Chiral Catalysts: By incorporating chirality into the ligands derived from this molecule (as described in 6.3.1), one can synthesize chiral metal complexes. For example, reacting the diamine with a chiral aldehyde would produce a chiral Schiff base ligand. When complexed to a metal, the resulting catalyst can enforce stereoselectivity in reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. The rigidity of the benzophenone backbone is advantageous for transmitting the chiral information from the ligand to the reacting substrate.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com Derivatives of this compound can be designed to function as such. For instance, one of the amino groups could be reacted with a chiral, enantiopure carboxylic acid to form a chiral amide. This modified benzophenone derivative could then be attached to a substrate. The steric bulk and defined conformation of the auxiliary would block one face of the substrate, forcing a reagent to attack from the opposite face, thus inducing high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered for reuse.

Applications in Optoelectronic and Functional Materials

The strategic placement of amino groups in the meta-position relative to the carbonyl group in this compound imparts specific properties to the resulting materials, influencing their solubility, thermal stability, and, most importantly, their electronic characteristics. These features are being harnessed to create novel materials for various optoelectronic applications.

Development of Chromophores and Fluorophores for Sensing Applications

The inherent chromophoric nature of the benzophenone unit within this compound makes it an excellent scaffold for the design of new dyes and fluorescent probes. The amino groups serve as convenient handles for chemical modification, allowing for the fine-tuning of the molecule's absorption and emission properties.

Recent research has demonstrated the utility of this compound as a key intermediate in the synthesis of sophisticated chemosensors. For instance, Schiff base derivatives of this compound have been shown to exhibit selective and sensitive responses to specific metal ions and anions. The binding of an analyte to the sensor molecule induces a change in its electronic structure, leading to a discernible colorimetric or fluorescent signal. This principle is being actively explored for the development of rapid and efficient environmental monitoring and biomedical diagnostic tools.

A study on a Schiff base sensor derived from this compound revealed its high selectivity for Cu²⁺ ions. The sensor displayed a distinct color change from colorless to yellow upon the addition of copper ions, with a limit of detection in the micromolar range. The sensing mechanism is attributed to the coordination of the copper ion with the imine nitrogen and the carbonyl oxygen of the sensor molecule.

Sensor DerivativeTarget AnalyteSensing MechanismLimit of Detection
Schiff Base 1Cu²⁺Colorimetric2.5 µM
Schiff Base 2Fe³⁺Fluorescent Quenching1.8 µM
Imidazole DerivativepHRatiometric Fluorescence0.1 pH unit

Incorporation into Charge Transport Materials

The electron-deficient nature of the benzophenone core, coupled with the electron-donating character of the diamino-substituted phenyl ring, suggests that this compound can be a valuable component in materials designed for charge transport. While its direct use as a charge transport layer is not extensively documented, its incorporation into polymeric structures is a promising avenue.

When polymerized, typically through the formation of polyimides or polyamides, the resulting materials can exhibit favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport. The benzophenone unit can facilitate electron transport, while the diamine linkages contribute to hole transport pathways. This ambipolar character is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

The thermal stability and solution processability of polymers derived from this compound are additional advantages, allowing for the fabrication of large-area and flexible electronic devices.

Synthesis of Redox-Active Materials

The amine functionalities of this compound are readily oxidizable, making it an excellent monomer for the synthesis of redox-active polymers. These materials can undergo reversible oxidation and reduction processes, which is a key property for applications in energy storage, electrochromic devices, and catalysis.

Electropolymerization of this compound or its derivatives can lead to the formation of thin, electroactive films on electrode surfaces. The resulting polymers often exhibit stable and reversible redox behavior, with distinct oxidation and reduction peaks in their cyclic voltammograms. The redox potentials can be tuned by modifying the polymer backbone or by introducing different substituents.

For example, a polyimide synthesized from this compound and a dianhydride monomer has been investigated for its electrochromic properties. The polymer film demonstrated a reversible color change from a transparent pale yellow in its neutral state to a deep green upon oxidation, making it a candidate for smart window applications.

Polymer TypeRedox Potentials (vs. Ag/AgCl)Electrochromic TransitionApplication
Polyamide0.8 V (Ox), 0.3 V (Red)Yellow to GreenElectrochromic Device
Polyimide1.1 V (Ox), 0.6 V (Red)Colorless to BlueEnergy Storage
Electropolymerized Film0.6 V (Ox), 0.1 V (Red)Transparent to BrownCatalysis

Future Directions and Emerging Research Avenues for 3,5 Diaminophenyl Phenyl Methanone

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of specialty chemicals like (3,5-Diaminophenyl)(phenyl)methanone. These computational tools can dramatically accelerate the discovery of new materials and applications by predicting properties and optimizing synthetic pathways. ML algorithms, trained on large datasets of chemical structures and their corresponding properties, can forecast the characteristics of polymers and materials derived from this compound without the need for extensive empirical testing.

For instance, AI can be employed to screen virtual libraries of co-monomers to identify ideal candidates for polymerization with this compound to achieve desired thermal, mechanical, or optical properties in the resulting polymers. Furthermore, ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for exploring potential applications in areas like medicinal chemistry. By simulating reaction conditions and predicting outcomes, AI can guide chemists toward the most efficient and high-yielding synthetic routes, reducing experimental costs and time.

AI/ML Application AreaObjectivePotential Impact on this compound ResearchExample Tools/Methods
Property PredictionForecast physical, chemical, and electronic properties of novel polymers and materials.Rapidly identify promising candidates for high-performance plastics, resins, or electronic materials.Quantitative Structure-Property Relationship (QSPR) models, Graph Neural Networks (GNNs).
Reaction Pathway OptimizationPredict optimal reaction conditions (temperature, catalyst, solvent) for synthesis.Increase synthetic yield, reduce byproducts, and lower energy consumption.Retrosynthesis prediction algorithms, Bayesian optimization.
Virtual ScreeningIdentify potential applications by docking the molecule against biological targets or material frameworks.Discover new uses in pharmacology, materials science (e.g., as a curing agent), or as a photosensitizer.Molecular docking simulations, Pharmacophore modeling.
Material DiscoveryGenerate novel polymer structures with desired attributes using the compound as a monomer.Design bespoke materials for specific applications, such as gas separation membranes or stimuli-responsive systems.Generative Adversarial Networks (GANs), Reinforcement Learning.

Exploration of Novel Sustainable Synthetic Methodologies

Future research will increasingly focus on developing environmentally benign methods for synthesizing this compound. Green chemistry principles are paramount, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. One of the most promising avenues is mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) in the absence of bulk solvents. rsc.orgresearchgate.netbeilstein-journals.orgnih.gov This approach can lead to shorter reaction times, higher yields, and access to products that may not be achievable through traditional solution-phase chemistry. beilstein-journals.org

Sustainable MethodCore PrinciplePotential Advantage for SynthesisKey Research Focus
MechanochemistrySolvent-free reaction via mechanical grinding. rsc.orgReduced solvent waste, lower energy input, potentially novel reactivity. beilstein-journals.orgOptimization of milling parameters (frequency, time, ball size).
Flow ChemistryContinuous reaction in a tube or microreactor.Enhanced safety, precise control over reaction parameters, easy scalability.Reactor design and integration of real-time monitoring.
BiocatalysisUse of enzymes or whole organisms as catalysts.High selectivity, mild reaction conditions (room temperature, aqueous media), biodegradability of catalysts.Enzyme screening and engineering for specific reaction steps.
Green CatalysisUse of non-toxic, recyclable, or earth-abundant metal catalysts.Reduced toxicity and cost compared to precious metal catalysts (e.g., Palladium, Rhodium).Development of iron, copper, or manganese-based catalytic systems.

Advanced In Situ and Operando Characterization Techniques

Understanding the reaction mechanisms and material transformations involving this compound in real-time is crucial for process optimization and quality control. Advanced in situ and operando characterization techniques, which monitor reactions as they happen, are essential for this purpose. For example, when this compound is used as a monomer in polymerization or as a curing agent for epoxy resins, its reaction kinetics can be precisely tracked. nih.govpcimag.comepochemie.com

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the consumption of reactive groups (e.g., amines) and the formation of new chemical bonds. researchgate.netresearchgate.netresearchgate.net This allows for the identification of reaction intermediates and a deeper understanding of the polymerization or curing mechanism. researchgate.net These insights are invaluable for optimizing reaction times, temperatures, and catalyst concentrations, leading to materials with superior and more consistent properties.

TechniqueType of Information ObtainedApplication in Studying this compound
In Situ FTIR SpectroscopyReal-time changes in functional group concentrations (e.g., N-H, C=O). researchgate.netMonitoring the rate of polymerization when used as a diamine monomer or the curing kinetics with epoxy resins. acs.org
Operando Raman SpectroscopyVibrational modes of specific chemical bonds, sensitive to molecular structure and crystallinity. researchgate.netTracking the formation of imide rings in polyimide synthesis or cross-linking in thermosets under processing conditions. researchgate.nethoriba.com
In Situ X-ray Diffraction (XRD)Evolution of crystalline phases and morphology during reaction or processing. acs.orgStudying solid-state reactions, phase transitions, or the development of crystalline domains in semi-crystalline polymers.
Dielectric Analysis (DEA)Changes in ion viscosity and dipole movement.Monitoring the progress of cure and glass transition temperature development in thermosetting polymer systems.

Expansion into Smart Materials and Responsive Systems

The unique molecular structure of this compound, featuring two primary amine groups and a benzophenone (B1666685) core, makes it an excellent candidate for creating smart materials and responsive systems. wikipedia.org These materials can change their properties in response to external stimuli such as pH, light, or temperature. acs.orgrsc.org

The amine groups can be protonated or deprotonated, making them pH-responsive. Incorporating this molecule into a polymer network could yield hydrogels that swell or shrink based on the acidity of their environment, a property useful for drug delivery systems or sensors. nih.gov The benzophenone moiety is a well-known photo-cross-linker; upon exposure to UV light, it can form covalent bonds with adjacent polymer chains. acs.org This functionality can be harnessed to develop photocurable resins, coatings, or materials that can be healed or patterned with light. The combination of these functional groups in one molecule opens the door to creating multi-responsive materials with complex, programmable behaviors.

StimulusResponsive Functional GroupPotential Smart Material ApplicationMechanism of Action
pHAmino groups (-NH₂)pH-triggered drug delivery, chemical sensors, "smart" membranes.Protonation/deprotonation of amines alters polymer solubility, charge, and conformation. nih.gov
Light (UV)Benzophenone corePhoto-patternable surfaces, self-healing polymers, 3D printing resins.The excited benzophenone triplet state abstracts a hydrogen atom, leading to radical formation and cross-linking. acs.org
TemperaturePolymer backbone (when copolymerized)Thermo-responsive hydrogels, actuators.Incorporation into polymers with a Lower Critical Solution Temperature (LCST) can induce phase transitions. acs.org
Redox PotentialAromatic amine structureRedox-responsive sensors, controlled release systems.The amine groups can be oxidized, leading to changes in electronic properties and polymer structure.

Role in Mechanochemistry and Solid-State Reactions

Mechanochemistry offers a powerful, solvent-free approach not only for synthesis but also for inducing novel solid-state reactions and creating new materials. nih.gov The application of mechanical force to solid reactants can lower activation barriers and promote reactions that are difficult to achieve in solution. Future research could explore the mechanochemical synthesis of this compound itself or its co-grinding with other molecules to form co-crystals or new polymeric structures. rsc.orgnih.gov

Furthermore, the solid-state reactivity of this compound, particularly its photochemical behavior, is a rich area for investigation. The benzophenone core is known to be photoreactive in the crystalline state. acs.org Studies could explore how the crystal packing of this compound influences its reactivity upon UV irradiation. This could lead to the solvent-free synthesis of novel oligomers or polymers directly in the solid state, a process known as topochemical polymerization. Such solid-state transformations could yield materials with unique morphologies and highly ordered structures that are inaccessible through conventional methods.

Research AvenueDescriptionPotential OutcomeKey Technique
Mechanochemical SynthesisSolvent-free synthesis of the target molecule or its derivatives using mechanical energy. researchgate.netA greener, more efficient synthetic route; potential for new polymorphs.Planetary ball milling, twin-screw extrusion.
Co-crystal EngineeringGrinding the compound with other molecules (co-formers) to form new crystalline structures with tailored properties.Materials with modified solubility, melting point, or optical properties.Liquid-assisted grinding (LAG), powder X-ray diffraction.
Solid-State PolymerizationInducing polymerization of the crystalline monomer using stimuli like heat or UV light.Highly crystalline, oriented polymer fibers or films with enhanced properties.Solid-state photolysis, differential scanning calorimetry (DSC).
Solid-State Reactivity StudiesInvestigating reactions between this compound and other solids under mechanical force.Discovery of novel reaction pathways and solvent-free routes to complex materials.In situ monitoring of milling reactions via Raman spectroscopy or XRD.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.